

# "glycolic acid natural sources and extraction"

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An In-depth Technical Guide to the Natural Sources and Extraction of Glycolic Acid

### Introduction

**Glycolic acid** (hydroxyacetic acid), the smallest of the α-hydroxy acids (AHAs), is a versatile organic molecule with significant applications in the pharmaceutical, cosmetic, and polymer industries. Its efficacy in skincare formulations is primarily attributed to its ability to penetrate the skin barrier and exfoliate the stratum corneum, promoting cellular renewal.[1][2] While chemical synthesis routes have traditionally dominated commercial production, there is a growing interest in sourcing **glycolic acid** from natural feedstocks due to consumer demand for bio-based products and the potential for more sustainable manufacturing processes.[3][4]

This technical guide provides a comprehensive overview of the natural sources of **glycolic acid**, detailing its concentration in various plants. It further elaborates on the methodologies for its extraction and purification, presenting detailed experimental protocols. Additionally, alternative chemoenzymatic and biotechnological production pathways are discussed to provide a comparative perspective for researchers and drug development professionals.

## **Natural Sources of Glycolic Acid**

**Glycolic acid** is a natural constituent of various plants, where it often plays a role in physiological processes such as photorespiration.[5] The concentration of **glycolic acid** varies significantly among different plant species and even within different parts of the same plant. Sugarcane is recognized as the primary and most commercially viable natural source due to its relatively high concentration of **glycolic acid**. Other notable sources include sugar beets, unripe grapes, and a variety of fruits.



# Quantitative Analysis of Glycolic Acid in Natural Sources

The following table summarizes the concentration of **glycolic acid** found in various natural sources. It is important to note that these values can be influenced by factors such as plant variety, maturity, and the analytical method employed.

Natural Source	Plant Part	Glycolic Acid Concentration	Reference
Fresh Banana (Musa sp.)	Peels	0.914 M	
Sugarcane (Saccharum officinarum)	Juice/Stalk	Trace component, commercially extracted	
Sugar Beets (Beta vulgaris)	Tuber	Present, isolated from source	
Unripe Grapes (Vitis vinifera)	Fruit	Present, isolated from source	
Pineapple (Ananas comosus)	Fruit	Present, isolated from source	_
Cantaloupe (Cucumis melo)	Fruit	Present, isolated from source	_

# **Extraction and Purification from Natural Sources**

The extraction of **glycolic acid** from plant matrices is a multi-step process that typically involves size reduction of the plant material, followed by extraction and subsequent purification to isolate the target compound from other organic acids, sugars, and cellular components.

### **Solvent Extraction from Sugarcane**

A common laboratory method for extracting **glycolic acid** from sugarcane involves acidification followed by liquid-liquid extraction.



#### Experimental Protocol:

- Preparation of Sugarcane Juice: Obtain fresh sugarcane stalks, wash them thoroughly, and process through a sugarcane press to extract the juice.
- Acidification: Transfer 100 mL of the sugarcane juice to a separating funnel. Add 100 mL of 6N hydrochloric acid (HCl) to the juice to protonate the glycolate salts to the free acid form.
- Liquid-Liquid Extraction:
  - Add 75 mL of ethyl acetate to the acidified sugarcane juice in the separating funnel.
  - Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.
  - Allow the layers to separate and decant the upper organic phase (ethyl acetate).
  - Repeat the extraction of the aqueous phase two more times with fresh 75 mL portions of ethyl acetate.
- Drying and Evaporation:
  - Combine the three organic extracts in a beaker.
  - Add a sufficient amount of anhydrous magnesium sulfate (MgSO<sub>4</sub>) to the combined extracts to remove any residual water.
  - Filter the dried organic phase through a clean cotton cloth or filter paper into a roundbottom flask.
  - Evaporate the ethyl acetate solvent to dryness using a rotary evaporator at a temperature of 70°C under vacuum.
- Analysis: The resulting residue contains the extracted glycolic acid, which can be further
  purified and analyzed qualitatively and quantitatively using methods like Thin Layer
  Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

#### **Ultrasound-Assisted Extraction from Banana Peels**



Ultrasound-assisted extraction is a modern technique that utilizes acoustic cavitation to disrupt cell walls, enhancing solvent penetration and improving extraction efficiency. A study by Firdaus et al. optimized this method for fresh banana peels.

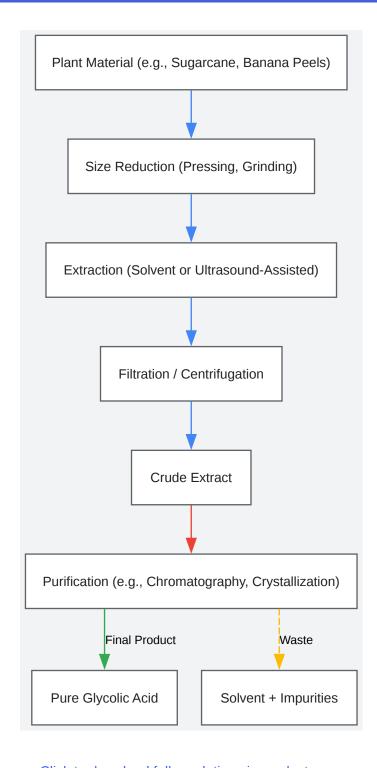
#### Experimental Protocol:

- Sample Preparation: Fresh banana peels are washed, dried, and ground into a fine powder.
- Extraction Procedure:
  - An ultrasonic homogenizer is used for the extraction process.
  - The study investigated the effect of several variables, including the concentration of ethylene glycol as the solvent (ranging from 0.2 M to 1 M), temperature (40°C to 80°C), and extraction time (30 min to 60 min).
- Optimization: Using Response Surface Methodology (RSM), the optimal extraction conditions were determined to be:
  - Temperature: 70°C
  - Solvent Concentration (Ethylene Glycol): 1 M
  - Extraction Time: 50 minutes
- Analysis: The concentration of glycolic acid in the resulting extract is quantified using HPLC. Under these optimized conditions, a concentration of 0.914 M of glycolic acid was achieved from fresh banana peels.

## **General Workflow for Natural Extraction**

The following diagram illustrates a generalized workflow for the extraction and purification of **glycolic acid** from a plant source.





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Caption: Generalized workflow for **glycolic acid** extraction from natural sources.

# Alternative Production Methods: A Comparative Overview



While direct extraction from plants is feasible, industrial-scale production of **glycolic acid** often relies on chemical synthesis or biotechnological routes due to higher yields and more consistent product quality.

## **Chemical Synthesis**

- Carbonylation of Formaldehyde: This is a predominant industrial method where formaldehyde reacts with carbon monoxide and water under high pressure and temperature in the presence of an acid catalyst.
- Hydrolysis of Chloroacetic Acid: This process involves the reaction of chloroacetic acid with sodium hydroxide, followed by re-acidification to yield glycolic acid.

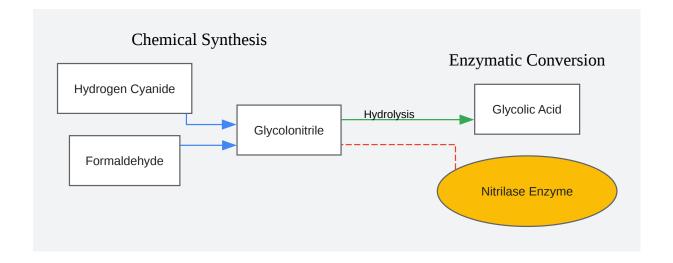
## **Biotechnological and Enzymatic Production**

Modern biotechnology offers promising and more sustainable alternatives for **glycolic acid** production. These methods often involve microbial fermentation or enzymatic conversions.

- Enzymatic Conversion of Glycolonitrile: This chemoenzymatic process uses a nitrilase enzyme, often from microorganisms like Acidovorax facilis, to hydrolyze glycolonitrile to glycolic acid. This pathway is notable for its high selectivity and operation under mild conditions.
- Microbial Fermentation: Genetically engineered microorganisms, such as Escherichia coli
  and Saccharomyces cerevisiae, have been developed to produce glycolic acid from
  renewable feedstocks like glucose or xylose. These engineered strains often utilize modified
  metabolic pathways, such as the glyoxylate shunt, to channel carbon flux towards glycolic
  acid production.
- Bioconversion of Ethylene Glycol: Certain bacteria, for instance Gluconobacter oxydans, can oxidize ethylene glycol to produce glycolic acid.

The diagram below illustrates a simplified chemoenzymatic pathway for **glycolic acid** production.





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Caption: Chemoenzymatic synthesis of glycolic acid from glycolonitrile.

### Conclusion

Glycolic acid can be successfully isolated from a variety of natural sources, with sugarcane and certain fruit peels demonstrating notable potential. Extraction methodologies such as solvent and ultrasound-assisted extraction have proven effective at the laboratory scale. However, for large-scale, high-purity production, chemoenzymatic and microbial fermentation routes currently offer significant advantages in terms of yield, scalability, and process control. For researchers and professionals in drug development, a thorough understanding of these different sourcing and production pathways is crucial for selecting the most appropriate grade and origin of glycolic acid for their specific application, balancing factors of purity, sustainability, and cost-effectiveness. Future research may focus on optimizing extraction from novel botanical sources and further enhancing the efficiency of biotechnological production pathways.

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